molecular formula C19H15ClN2O2 B5393445 5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzamide

5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzamide

Cat. No.: B5393445
M. Wt: 338.8 g/mol
InChI Key: AAACBXVBBDAYRQ-UHFFFAOYSA-N
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Description

5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a phenylmethoxy group, a chlorine atom, and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Preparation of 5-chloro-2-phenylmethoxybenzoic acid: This can be achieved by reacting 5-chloro-2-hydroxybenzoic acid with benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the amide bond: The 5-chloro-2-phenylmethoxybenzoic acid is then reacted with pyridin-3-ylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 5-chloro-2-phenylmethoxybenzoic acid.

    Reduction: Formation of 5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. For example, it may bind to and inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    2-chloro-5-methoxypyridine: Contains a pyridine ring with a methoxy and chlorine substitution but lacks the benzamide core.

Uniqueness

5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-phenylmethoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-15-8-9-18(24-13-14-5-2-1-3-6-14)17(11-15)19(23)22-16-7-4-10-21-12-16/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAACBXVBBDAYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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